molecular formula C21H26N2O2 B8415847 Dibenzoylheptamethylendiamin

Dibenzoylheptamethylendiamin

Cat. No.: B8415847
M. Wt: 338.4 g/mol
InChI Key: XMPSAFUJUAJGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzoylheptamethylendiamin (systematic name: N,N'-dibenzoyl-1,7-diaminoheptane) is a synthetic organic compound characterized by a seven-carbon (heptamethylene) diamine backbone substituted with benzoyl groups at both terminal amine positions. The benzoyl moieties (C₆H₅CO-) confer distinct electronic and steric properties, while the extended aliphatic chain influences solubility and conformational flexibility.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(7-benzamidoheptyl)benzamide

InChI

InChI=1S/C21H26N2O2/c24-20(18-12-6-4-7-13-18)22-16-10-2-1-3-11-17-23-21(25)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,22,24)(H,23,25)

InChI Key

XMPSAFUJUAJGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N,N'-Dibenzylethylenediamine (Benzathine Benzylpenicillin Salt)

Structural Differences :

  • Backbone : Ethylenediamine (two-carbon chain) vs. heptamethylendiamin (seven-carbon chain) .
  • Substituents : Benzyl (C₆H₅CH₂-) groups in dibenzylethylenediamine vs. benzoyl (C₆H₅CO-) groups in Dibenzoylheptamethylendiamin.

Functional Implications :

  • Solubility : The longer heptamethylene chain increases hydrophobicity, reducing aqueous solubility compared to the shorter ethylenediamine derivative .
  • Biological Activity : Benzathine benzylpenicillin (a salt of dibenzylethylenediamine) is used as a long-acting antibiotic, whereas this compound’s larger structure may hinder penetration through bacterial cell walls.
Property This compound N,N'-Dibenzylethylenediamine
Molecular Weight (g/mol) ~400 (estimated) 240.34
Backbone Length 7 carbons 2 carbons
Key Substituents Benzoyl Benzyl
Aqueous Solubility Low Moderate

Diphenylamine Derivatives

Structural Similarity :

  • Diphenylamine (C₆H₅)₂NH shares aromatic substituents but lacks the diamine backbone and carbonyl functionality of this compound .

Functional Contrasts :

  • Stability : The amide linkage in this compound may confer resistance to hydrolysis relative to diphenylamine’s amine group.

Dibromodibenzoylmethane

Structural Overlap :

  • Both compounds feature dual benzoyl groups, but Dibromodibenzoylmethane (C₆H₅CO)₂CBr₂ is centered on a methane carbon rather than a diamine backbone .

Reactivity Differences :

  • Chelation Potential: this compound’s amine groups enable metal coordination, unlike Dibromodibenzoylmethane’s brominated structure.
  • Synthetic Utility : Dibromodibenzoylmethane participates in Grignard reactions, while this compound’s amines may facilitate Schiff base formation.

Pharmaceutical Analogs (e.g., Diazepam)

This compound’s lack of a heterocyclic core likely precludes benzodiazepine-like sedative effects .

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